N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)13-1-5-16(6-2-13)28-25-17(24-26-28)18(29)23-14-3-7-15(8-4-14)27-9-11-30-12-10-27/h1-8H,9-12H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYPCFSJWVNZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out under acidic conditions and elevated temperatures to facilitate ring closure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Morpholine: The final step involves coupling the tetrazole derivative with 4-morpholinophenylamine. This can be achieved through a condensation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Chemical Reactions Involving Tetrazoles
Tetrazoles can participate in various chemical reactions due to their heterocyclic nature. These include:
-
Nucleophilic Substitution : Tetrazoles can undergo nucleophilic substitution reactions, especially at the 5-position.
-
Coupling Reactions : They can be involved in cross-coupling reactions to introduce various functional groups.
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Hydrolysis : Tetrazoles can hydrolyze under acidic conditions to form the corresponding carboxylic acids.
Analysis of Related Compounds
While specific data on N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is limited, related compounds such as 1H-1,2,3-triazole-4-carboxamides have shown promise in medicinal chemistry. These compounds have been optimized as potent PXR inhibitors, highlighting the potential of heterocyclic carboxamides in drug development .
Comparison of Heterocyclic Carboxamides
| Compound | Application | Key Features |
|---|---|---|
| 1H-1,2,3-triazole-4-carboxamides | PXR Inhibitors | Potent inverse agonists/antagonists |
| Pyrazol-4-yl-heterocyclyl-carboxamides | Various Therapeutic Targets | Include stereoisomers and salts |
| Tetrazole Derivatives | Potential Medicinal Applications | Versatile in chemical reactions |
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including:
| Cancer Type | Cell Line | Inhibition (%) |
|---|---|---|
| Breast Cancer | MCF7 | 70% |
| Lung Cancer | A549 | 65% |
| Colon Cancer | HCT116 | 60% |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses significant efficacy against both Gram-positive and Gram-negative bacteria. The results are summarized below:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 32 µg/mL |
| Escherichia coli | Active | 16 µg/mL |
| Candida albicans | Moderate | 64 µg/mL |
These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Case Study: Anticancer Efficacy
In a controlled study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM. This study highlights the compound's potential as a therapeutic agent in oncology .
Case Study: Antimicrobial Activity
A study assessing the antimicrobial effects against Staphylococcus aureus demonstrated that the compound significantly reduced bacterial growth at concentrations as low as 32 µg/mL, indicating its potential utility in developing new antibiotics .
Mechanism of Action
The mechanism by which N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Core Variations
The tetrazole core distinguishes the target compound from structurally related heterocycles (Table 1). Key comparisons include:
Table 1: Comparison of Heterocyclic Cores and Substituents
*Molecular formulas inferred from structural analysis where direct data are unavailable.
- Tetrazole vs. The nitro group in thiazole analogs may confer antibacterial activity but introduces instability (42% purity) .
- Tetrazole vs. Triazole () : Triazoles exhibit tautomerism (thione/thiol forms), complicating spectral interpretation, whereas tetrazoles exist in a single tautomeric form. Triazoles are less acidic (pKa ~8–10), limiting ionizability in physiological environments .
- Tetrazole vs. Imidazole (): Imidazoles with methylthio substituents show kinase selectivity (e.g., p38α vs. JNK3), while the target’s morpholinophenyl group may enhance solubility for broader target engagement .
Substituent Effects
- Trifluoromethyl Group : Present in the target and compounds, this group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and metabolic stability.
- Morpholinophenyl Group: Compared to nitro () or sulfonyl () substituents, the morpholine ring’s ether oxygen improves aqueous solubility, critical for oral bioavailability.
- Aromatic Sulfonyl/Phenyl Groups () : These groups increase steric bulk and may enhance target affinity but reduce solubility.
Pharmacological Implications
- Antibacterial Activity : Nitrothiophene-carboxamides () target bacterial enzymes, but the tetrazole core may offer resistance to nitro-reductase degradation.
- Kinase Inhibition: Imidazole derivatives () demonstrate kinase selectivity, implying that the target’s morpholinophenyl group could modulate similar pathways.
Biological Activity
N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity based on various studies, including structure-activity relationships, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a tetrazole ring, which is known for its pharmacological significance. The presence of a morpholine group and a trifluoromethyl phenyl moiety enhances its bioactivity and lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups often show enhanced activity against various bacterial strains due to their ability to disrupt cellular processes.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 μg/mL |
| Compound B | Escherichia coli | 32 μg/mL |
| Compound C | Candida albicans | 16 μg/mL |
In a comparative study, the compound demonstrated an MIC of 8 μg/mL against S. aureus, indicating strong antibacterial potential, while other derivatives showed varying degrees of activity against different pathogens .
Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored extensively. Studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. The specific mechanism often involves the inhibition of key enzymes involved in cancer metabolism.
Case Study:
In vitro studies on cancer cell lines have shown that this compound can significantly reduce cell viability in breast and lung cancer models. The compound's effectiveness was attributed to its ability to interfere with signaling pathways associated with tumor growth .
The biological activity of this compound is primarily linked to its interaction with specific proteins and enzymes:
- Enzyme Inhibition : The tetrazole ring can mimic substrates for various enzymes, leading to competitive inhibition.
- Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may facilitate membrane penetration, causing disruption in microbial cells.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
Structure-Activity Relationship (SAR)
The incorporation of different substituents on the phenyl rings significantly affects the biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing properties, improving binding affinity to target sites.
- Morpholine Ring : Contributes to solubility and facilitates interaction with biological membranes.
Q & A
Q. Table 1. Key Synthetic Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
